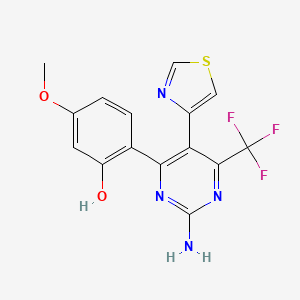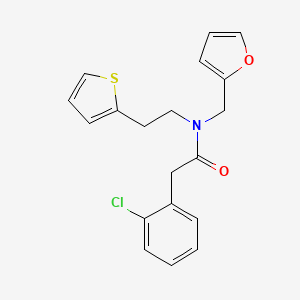![molecular formula C7H13ClFN B2601083 1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2344685-30-7](/img/structure/B2601083.png)
1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound with the molecular formula C7H13ClFN . It is also known by its IUPAC name, (1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.2.1]octane compounds has been a subject of research. A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name, (1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride . The InChI code for this compound is 1S/C7H12FN.ClH/c8-7-2-1-6(3-7)4-9-5-7;/h6,9H,1-5H2;1H .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 165.64 . The compound is typically stored at room temperature and is available in powder form .
Scientific Research Applications
Therapeutic Potential in Neurology
Compounds with bicyclic structures similar to "1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride" have been studied for their neurological implications. For instance, (Bymaster et al., 1998) explored a muscarinic receptor ligand with potential antipsychotic activities. This research highlights the importance of targeting central muscarinic receptors without significant affinity for other receptors, suggesting a novel approach in treating conditions like schizophrenia. The potential therapeutic applications of "this compound" may similarly lie in its interaction with specific neurotransmitter systems, proposing new pathways for managing neurological disorders.
Diagnostic Imaging in Oncology
Fluorinated compounds are frequently used in diagnostic imaging to visualize malignancies, including those of the brain and breast. For example, (Ulaner et al., 2017) demonstrated the use of 18F-fluciclovine PET/CT for assessing the response to neoadjuvant therapy in breast cancer. The compound's ability to depict amino acid transport into cells indicates its potential in identifying tumor activity and monitoring treatment efficacy. "this compound," with its fluorinated component, may offer similar advantages in enhancing the precision of diagnostic imaging, thereby improving the detection and characterization of cancerous tissues.
Safety and Hazards
The safety information available for “1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
1-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-2-1-6(3-7)4-9-5-7;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDLZJHBSQNSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)

![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)
![6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2601006.png)
![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide](/img/structure/B2601010.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/no-structure.png)
![N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2601017.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)

![[3-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2601022.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)
